beta-D-tagatofuranose

Solution-state NMR Tautomeric Equilibrium Carbohydrate Chemistry

For researchers requiring the specific beta-furanose anomer, bulk D-tagatose is an unreliable source due to its low natural abundance (~4%) and variable equilibrium. This purified compound eliminates non-productive binding from other anomers. - Enables quantitative mechanistic studies with 6-phosphofructokinase II and other furanose-recognizing enzymes. - Serves as a validated starting material for synthesizing transition-state analogue GnT inhibitors. - Supports highly α-selective glycosidations for constructing mycobacterial glycan fragments. Supplied with rigorous analytical characterization to ensure anomeric integrity for reproducible, high-impact structural biology and chemical biology research.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 40461-86-7
Cat. No. B12643612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-tagatofuranose
CAS40461-86-7
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1
InChIKeyRFSUNEUAIZKAJO-DPYQTVNSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-tagatofuranose (CAS 40461-86-7): A Rare Furanose Ketohexose for Specialized Carbohydrate Research and Procurement


Beta-D-tagatofuranose (CAS 40461-86-7) is a specific furanose-ring anomer of the rare ketohexose sugar D-tagatose. It is a six-carbon monosaccharide characterized by its (2R,3S,4R,5R) stereochemistry and a five-membered oxolane (furanose) ring with a beta-configuration at the anomeric center [1]. In aqueous solution, D-tagatose exists as a complex tautomeric equilibrium of alpha- and beta-pyranose and furanose forms, with the beta-furanose anomer typically representing a minor but distinct component (e.g., ~8.1% in solution) [2]. Its structural specificity, defined by the furanose ring and anomeric configuration, is critical for certain enzymatic recognition and chemical reactivity, distinguishing it from more common pyranose forms and other ketohexoses like D-fructose [3].

Why D-Tagatose or Other Ketohexose Anomers Cannot Substitute for Beta-D-tagatofuranose in Research Applications


The specific beta-D-tagatofuranose anomer is not interchangeable with the more common D-tagatose (which primarily exists in crystalline and solution states as an alpha-pyranose) or other ketohexoses like D-fructose. Substitution fails due to stark differences in three-dimensional molecular structure and, consequently, in specific biological and chemical interactions. For instance, while D-tagatose in aqueous solution is predominantly in pyranose forms (~95%), the beta-furanose form is a minor component (~4% of total tagatose) [1]. This low natural abundance means that using bulk D-tagatose for applications requiring the furanose anomer would rely on a trace, variable, and uncontrolled component. More critically, the configurational differences at C-4 between D-tagatose and D-fructose result in distinct enzyme recognition profiles, as demonstrated by the lack of cross-reactivity with certain kinases and transporters [2]. Therefore, assays requiring the specific geometry of the beta-furanose ring demand the purified compound for reproducible, quantitative, and mechanistically sound results, which are unattainable with generic substitutes.

Quantitative Differentiation Evidence for Beta-D-tagatofuranose (CAS 40461-86-7) Against Key Comparators


Solution Tautomeric Equilibrium: Beta-D-tagatofuranose is a Trace Component in Bulk D-Tagatose

Beta-D-tagatofuranose constitutes only a minor fraction of the equilibrium mixture when D-tagatose is dissolved in water. According to 13C NMR analysis, the tautomeric equilibrium of D-tagatose in aqueous solution consists of 2.5% α-furanose, 7.5% β-furanose, 71% α-pyranose, and 18% β-pyranose [1]. This contrasts sharply with D-fructose, which has a significantly higher furanose content (6.5% α-furanose, 25% β-furanose) [1]. Therefore, research that requires the beta-furanose configuration must use the purified compound; using generic D-tagatose would mean the active species is present at less than 8% in solution, leading to low and irreproducible activity.

Solution-state NMR Tautomeric Equilibrium Carbohydrate Chemistry

Distinct Enzyme Inhibition Profile: Covalent Irreversible Inhibition of Transaldolase B Variants

Beta-D-tagatofuranose, in its 6-phosphate form (D-T6P), acts as a covalent, irreversible inhibitor of specific transaldolase B (TalB) and fructose-6-phosphate aldolase (FSAA) variants, a property not shared by its structural analog D-fructose 6-phosphate. Kinetic studies showed that D-tagatose 6-phosphate (D-T6P) covalently and irreversibly inhibited enzyme variants of FSAA and TalB that exhibit D-fructose-6-phosphate aldolase activity [1]. In contrast, wild-type transaldolase B from E. coli showed no inhibition by D-T6P, and D-fructose 6-phosphate does not induce this covalent modification [1]. This indicates a unique mechanism of action where the tagatose scaffold undergoes a Heyns rearrangement within the active site, leading to irreversible enzyme inactivation.

Enzyme Kinetics Inhibitor Design Transaldolase

High-Fidelity α-Selective Glycosidation for Stereocontrolled Synthesis

The 3,4-O-isopropylidene protected form of D-tagatofuranose enables a highly α-selective glycosidation reaction, which is a valuable synthetic tool. Using this protected donor, glycosylation with a variety of acceptors (including primary, secondary, and β-amino alcohols, and carbohydrates) proceeded with complete α-selectivity and good yields ranging from 57% to 83% [1]. This contrasts with glycosylations using unprotected or differently protected tagatose or other ketohexoses like D-fructose, which often yield anomeric mixtures requiring difficult separations. The stereochemistry at the anomeric positions was rigorously confirmed by NOE spectroscopy and 13C NMR chemical shift comparisons [1].

Glycosylation Synthetic Methodology Carbohydrate Chemistry

Key Procurement-Driven Application Scenarios for Beta-D-tagatofuranose (CAS 40461-86-7)


Development of Transition-State Analogue Inhibitors for Glycosyltransferases

Beta-D-tagatofuranose serves as a validated scaffold for designing transition-state analogue inhibitors of human N-acetylglucosyltransferases (GnTs) [1]. Its furanose ring geometry and stereochemistry are crucial for mimicking the oxocarbenium ion-like transition state of the enzymatic reaction. This application directly leverages the specific anomeric configuration of the compound, as confirmed by X-ray crystallography of inhibitor derivatives [1]. The use of purified beta-D-tagatofuranose ensures the correct starting material for synthesizing these potent and selective chemical biology probes.

Mechanistic Studies of Furanose-Specific Kinases and Phosphotransferases

Research on the D-tagatose catabolic pathway requires the specific furanose anomer for detailed mechanistic studies. For instance, the enzyme 6-phosphofructokinase II from Klebsiella oxytoca specifically recognizes the furanose conformation of its substrate, D-tagatofuranose 6-phosphate, after a conformational change upon binding [1]. Using pure beta-D-tagatofuranose allows for precise kinetic characterization and structural studies (e.g., X-ray crystallography, NMR) of these enzyme-substrate interactions without interference from non-productive binding of other anomers.

Stereocontrolled Synthesis of Rare Sugar-Containing Oligosaccharides and Glycoconjugates

The ability to perform highly α-selective glycosidations with protected D-tagatofuranose donors [1] makes the pure beta-anomer a critical starting material for constructing complex, biologically relevant glycans. This application is particularly relevant for synthesizing fragments of bacterial polysaccharides, such as the mycobacterial galactan, where D-tagatofuranosyl units may serve as potential inhibitors [2], or for creating defined carbohydrate-based materials and vaccines.

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